Ethyl 1-ethyl-6-[(4-nitrophenoxy)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 1-ETHYL-6-[(4-NITROPHENOXY)METHYL]-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-ETHYL-6-[(4-NITROPHENOXY)METHYL]-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the alkylation of enolate ions, where an enolate ion reacts with an alkyl halide under basic conditions to form the desired product . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-ETHYL-6-[(4-NITROPHENOXY)METHYL]-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
ETHYL 1-ETHYL-6-[(4-NITROPHENOXY)METHYL]-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 1-ETHYL-6-[(4-NITROPHENOXY)METHYL]-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, leading to various biological effects. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-METHYL-4-NITROPHENYLCARBAMATE: Similar in structure but with different functional groups.
1-(2-(4-NITROPHENOXY)ETHYL)PIPERIDINE: Shares the nitrophenoxy moiety but has a different core structure
Uniqueness
ETHYL 1-ETHYL-6-[(4-NITROPHENOXY)METHYL]-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its combination of a pyrimidine ring, phenyl group, and nitrophenoxy moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O6 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
ethyl 3-ethyl-4-[(4-nitrophenoxy)methyl]-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H23N3O6/c1-3-24-18(14-31-17-12-10-16(11-13-17)25(28)29)19(21(26)30-4-2)20(23-22(24)27)15-8-6-5-7-9-15/h5-13,20H,3-4,14H2,1-2H3,(H,23,27) |
InChI Key |
HIVATAZMZDMLPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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